molecular formula C11H12N2O4 B1328600 Ethyl 5-nitroindoline-1-carboxylate CAS No. 1020243-34-8

Ethyl 5-nitroindoline-1-carboxylate

Cat. No.: B1328600
CAS No.: 1020243-34-8
M. Wt: 236.22 g/mol
InChI Key: SYKQIUQNZZTHTO-UHFFFAOYSA-N
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Description

Ethyl 5-nitroindoline-1-carboxylate is a heterocyclic compound with the molecular formula C12H10N2O4. It belongs to the indole family, which is known for its significant biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 5-position of the indoline ring and an ethyl ester group at the 1-position of the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitroindoline-1-carboxylate typically involves the nitration of indoline derivatives followed by esterification. One common method includes the nitration of indoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroindoline is then subjected to esterification with ethanol and a suitable catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-nitroindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-nitroindoline-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-nitroindoline-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to receptors is crucial for its pharmacological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-nitroindoline-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKQIUQNZZTHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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